molecular formula C6H5ClF2N2 B13917092 2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole

2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole

Katalognummer: B13917092
Molekulargewicht: 178.57 g/mol
InChI-Schlüssel: BSQKQEZSOFJCAH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazole ring, and is substituted with chlorine and fluorine atoms.

Eigenschaften

Molekularformel

C6H5ClF2N2

Molekulargewicht

178.57 g/mol

IUPAC-Name

2-chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole

InChI

InChI=1S/C6H5ClF2N2/c7-5-1-4-2-6(8,9)3-11(4)10-5/h1H,2-3H2

InChI-Schlüssel

BSQKQEZSOFJCAH-UHFFFAOYSA-N

Kanonische SMILES

C1C2=CC(=NN2CC1(F)F)Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

The synthesis of 2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole typically involves multiple steps. One common method includes the cross-coupling of a pyrrole ring with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to the acetylenes, resulting in N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide yields the desired compound . Industrial production methods may involve similar steps but are optimized for scale and efficiency.

Analyse Chemischer Reaktionen

2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cyclization: It can participate in cyclization reactions to form more complex structures. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Vergleich Mit ähnlichen Verbindungen

2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole can be compared with other pyrrolopyrazine derivatives, such as:

Biologische Aktivität

2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole (CAS: 2711689-95-9) is a synthetic compound belonging to the pyrazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H5ClF2N2
  • Molecular Weight : 178.57 g/mol
  • Purity : 95.00%

Biological Activity Overview

Pyrazole derivatives are recognized for their broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The specific compound 2-chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole has shown particular promise in various studies.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. It has been suggested that the difluoromethyl group enhances its lipophilicity and metabolic stability, which may contribute to its efficacy in inhibiting certain enzymatic pathways.

Pharmacological Effects

  • Anticancer Activity :
    • Recent studies have indicated that pyrazole derivatives can inhibit tumor growth through various mechanisms such as apoptosis induction and cell cycle arrest.
    • A study demonstrated that modifications in the pyrazole structure significantly enhance antiproliferative activity against cancer cell lines. For instance, compounds with similar scaffolds exhibited EC50 values in the low micromolar range against various cancer types .
  • Anti-inflammatory Properties :
    • Pyrazole compounds are known to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators. This mechanism is similar to that of established drugs like celecoxib .
  • Antimicrobial Activity :
    • Some derivatives have been evaluated for their antimicrobial properties against bacteria and fungi. The presence of halogen substituents (like chlorine and fluorine) is often linked to increased antibacterial potency .

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate anticancer propertiesFound that structural modifications led to significant increases in activity against breast cancer cell lines (EC50 = 0.025 μM) .
Study 2Assess anti-inflammatory effectsDemonstrated inhibition of COX enzymes with IC50 values comparable to existing NSAIDs .
Study 3Investigate antimicrobial efficacyReported effective inhibition against Gram-positive bacteria with MIC values in the range of 10-20 μg/mL .

Q & A

Q. How can researchers synthesize and characterize 2-Chloro-5,5-difluoro-4,6-dihydropyrrolo[1,2-b]pyrazole?

Methodological Answer:

  • Synthesis: Start with a pyrrolo[1,2-b]pyrazole core and perform halogenation using POCl₃ or SOCl₂ for chloro-substitution. For difluoro groups, employ fluorinating agents like DAST (diethylaminosulfur trifluoride) under controlled anhydrous conditions .
  • Characterization: Use LC-MS for purity validation, NMR (¹H/¹³C/¹⁹F) to confirm substituent positions, and X-ray crystallography (if crystalline) for structural elucidation. Monitor thermal stability via TGA (thermogravimetric analysis) to assess decomposition thresholds .

Q. What are the stability considerations for this compound under varying experimental conditions?

Methodological Answer:

  • Storage: Store at 2–8°C in sealed, dry containers to prevent hydrolysis of chloro and fluoro groups. Avoid exposure to moisture or strong bases, which may degrade the dihydropyrrolo ring .
  • In-lab Handling: Conduct reactions under inert atmospheres (N₂/Ar) to minimize oxidative side reactions. Pre-screen solvent compatibility (e.g., DMSO may destabilize fluorinated groups at elevated temperatures) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the chloro and difluoro substituents in nucleophilic substitution reactions?

Methodological Answer:

  • DFT Calculations: Use density functional theory (e.g., B3LYP/6-31G*) to model electron density maps and identify reactive sites. The C-2 chloro group exhibits higher electrophilicity (σ⁎ orbital) compared to C-5,5 difluoro substituents due to lower electronegativity .
  • Kinetic Studies: Pair computational predictions with experimental kinetic assays (e.g., SNAr reactions with amines) to validate substituent lability. Monitor reaction progress via HPLC and compare activation energies .

Q. What structural features of this compound align with kinase inhibition mechanisms observed in related pyrazole derivatives?

Methodological Answer:

  • SAR Analysis: Compare the compound’s scaffold to known kinase inhibitors (e.g., TGF-β inhibitors in ). The dihydropyrrolo ring may mimic ATP’s adenine-binding motif, while chloro/fluoro groups enhance hydrophobic interactions in kinase pockets .
  • Enzyme Assays: Test inhibitory activity against kinase panels (e.g., NCI-60 screening). Use IC₅₀ values to rank potency and correlate with substituent electronic profiles (Hammett constants) .

Q. How can researchers resolve contradictions in anti-proliferative data between this compound and structurally similar analogs?

Methodological Answer:

  • Data Triangulation: Cross-reference NCI database entries (if available) with in-house assays to identify batch-specific variability. Validate purity via orthogonal methods (e.g., HRMS vs. elemental analysis) to rule out impurities as confounding factors .
  • Mechanistic Profiling: Use transcriptomics or proteomics to compare downstream signaling pathways (e.g., MAPK vs. PI3K/AKT). Contradictions may arise from off-target effects or scaffold-specific metabolic instability .

Experimental Design and Data Analysis

Q. What in vitro assays are optimal for evaluating the compound’s cytotoxicity and selectivity?

Methodological Answer:

  • Cell Viability Assays: Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) with non-cancerous controls (e.g., HEK-293). Normalize data to positive controls (e.g., doxorubicin) and report selectivity indices (SI = IC₅₀ normal cells / IC₅₀ cancer cells) .
  • Apoptosis Markers: Quantify caspase-3/7 activation via fluorometric assays to distinguish cytotoxic mechanisms from cytostatic effects .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric forms?

Methodological Answer:

  • X-ray Diffraction: Co-crystallize the compound with a stabilizing agent (e.g., cyclodextrin) to lock tautomeric states. Compare bond lengths and angles (e.g., N–N vs. C–C distances) to identify dominant tautomers .
  • Solid-State NMR: Use ¹⁵N or ¹⁹F NMR to detect tautomer-dependent chemical shifts in the solid state .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.